N-(4-fluorophenyl)-9H-fluorene-9-carboxamide
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Overview
Description
N-(4-fluorophenyl)-9H-fluorene-9-carboxamide: is an organic compound that belongs to the class of fluorene derivatives It features a fluorene core with a carboxamide group attached to the 9-position and a 4-fluorophenyl group attached to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-9H-fluorene-9-carboxamide typically involves the reaction of 9H-fluorene-9-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-9H-fluorene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-9H-fluorene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-9H-fluorene-9-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorene core can intercalate with DNA, while the carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function and stability .
Comparison with Similar Compounds
- N-(4-chlorophenyl)-9H-fluorene-9-carboxamide
- N-(4-bromophenyl)-9H-fluorene-9-carboxamide
- N-(4-methylphenyl)-9H-fluorene-9-carboxamide
Comparison: N-(4-fluorophenyl)-9H-fluorene-9-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorine derivative often exhibits higher stability and different pharmacokinetic profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-fluorophenyl)-9H-fluorene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO/c21-13-9-11-14(12-10-13)22-20(23)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,19H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWFOVMRVYSYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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